(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide
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Overview
Description
(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide, also known as FPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. FPTP is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways.
Mechanism of Action
(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide targets protein kinases by binding to the ATP-binding site of the enzyme. It forms a covalent bond with the cysteine residue in the active site, which leads to the inhibition of kinase activity. (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has been shown to inhibit several protein kinases such as c-Met, VEGFR2, and PDGFRβ.
Biochemical and Physiological Effects
(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition to its anticancer effects, (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide is its specificity towards protein kinases, which reduces the risk of off-target effects. (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has also been shown to have good pharmacokinetic properties such as high solubility and bioavailability. However, one of the limitations of (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide is its stability, which requires careful handling and storage. (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide is also relatively expensive compared to other kinase inhibitors, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to study its effects on other diseases such as neurodegenerative diseases and inflammatory diseases. Additionally, further research is needed to optimize the synthesis method of (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide and to develop more stable analogs of the compound.
Synthesis Methods
The synthesis method of (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide involves several steps, including the preparation of 6-fluoropyridin-3-amine and 3-thiophen-2-ylacrylic acid, which are then coupled to form (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit several protein kinases that are involved in cancer cell proliferation, survival, and metastasis. (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to cancer therapy, (E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide has been studied for its potential applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(E)-N-(6-fluoropyridin-3-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2OS/c13-11-5-3-9(8-14-11)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,15,16)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCORXVCCDCWKR-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CN=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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